molecular formula C17H25Cl2N5O B195994 Indisetron hydrochloride CAS No. 160472-97-9

Indisetron hydrochloride

Cat. No.: B195994
CAS No.: 160472-97-9
M. Wt: 386.3 g/mol
InChI Key: KOYCUQMOCJHRJC-MLOZCBHJSA-N
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Description

Indisetron hydrochloride is a pharmaceutical compound primarily used for the prophylaxis of chemotherapy-induced nausea and vomiting. It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004. This compound functions as a dual serotonin 5-HT3 and 5-HT4 receptor antagonist, making it effective in preventing nausea and vomiting triggered by chemotherapy and radiation therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indisetron hydrochloride involves the formation of the indazole scaffold, which is a crucial nitrogen-containing heterocycle. The synthetic route typically includes the following steps:

  • Formation of the indazole ring through cyclization reactions.
  • Functionalization of the indazole ring with various substituents to achieve the desired pharmacological properties.
  • Conversion of the final product to its hydrochloride salt form for enhanced stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors to ensure consistent production.
  • Implementation of purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Indisetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Substitution reactions can introduce different substituents onto the indazole ring, altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions are various derivatives of this compound with modified pharmacological properties, which can be further explored for therapeutic applications.

Scientific Research Applications

Indisetron hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of indazole derivatives.

    Biology: The compound is used to investigate the role of serotonin receptors in biological systems.

    Medicine: this compound is extensively studied for its antiemetic properties and potential use in treating other conditions involving serotonin receptors.

    Industry: The compound’s synthesis and production methods are explored for potential improvements in pharmaceutical manufacturing.

Mechanism of Action

The primary mechanism of action of indisetron hydrochloride revolves around its ability to block serotonin receptors, specifically the 5-HT3 receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological processes, including the modulation of mood, appetite, and gastrointestinal motility. The 5-HT3 receptors are predominantly located in the central and peripheral nervous systems, including the gastrointestinal tract. When these receptors are activated by serotonin, they can trigger a vomiting reflex. This compound exerts its antiemetic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptors, thereby preventing the nausea and vomiting reflexes .

Comparison with Similar Compounds

    Granisetron: Another serotonin 5-HT3 receptor antagonist used for similar antiemetic purposes.

    Ondansetron: A widely used antiemetic that also targets serotonin 5-HT3 receptors.

    Palonosetron: A newer serotonin 5-HT3 receptor antagonist with a longer half-life.

Uniqueness: Indisetron hydrochloride is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which may provide broader therapeutic effects compared to other similar compounds that primarily target only 5-HT3 receptors .

Properties

IUPAC Name

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCUQMOCJHRJC-MLOZCBHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160472-97-9
Record name Indisetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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